molecular formula C12H13NS B573202 CID 45077228 CAS No. 171628-33-4

CID 45077228

Cat. No.: B573202
CAS No.: 171628-33-4
M. Wt: 203.303
InChI Key: YFMBMLUISHHWRY-UHFFFAOYSA-N
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Description

Based on standard practices outlined in the evidence, its introduction would typically include:

  • Structural Features: Molecular formula, functional groups, and stereochemistry (if applicable).
  • Physicochemical Properties: Solubility, logP, melting/boiling points, and spectral fingerprints (e.g., NMR, MS).
  • Synthesis Pathways: Reaction conditions, catalysts, and purification methods (as exemplified in and ).
  • Applications: Potential biological activity or industrial relevance.

Due to the absence of specific data, this section remains hypothetical, adhering to the framework provided in and for compound characterization.

Properties

CAS No.

171628-33-4

Molecular Formula

C12H13NS

Molecular Weight

203.303

IUPAC Name

3-penta-1,2-dienyl-2H-1,3-benzothiazole

InChI

InChI=1S/C12H13NS/c1-2-3-6-9-13-10-14-12-8-5-4-7-11(12)13/h3-5,7-9H,2,10H2,1H3

InChI Key

YFMBMLUISHHWRY-UHFFFAOYSA-N

SMILES

CCC=C=CN1CSC2=CC=CC=C21

Synonyms

Benzothiazole, 2-(1E,3E)-1,3-pentadienyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid involves multiple steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce Tedizolid .

Industrial Production Methods

Industrial production of Tedizolid typically follows the synthetic route mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

    Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.

    Reduction: It can be reduced to form simpler compounds, although this is less common.

    Substitution: Tedizolid can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which may have different pharmacological properties.

Scientific Research Applications

Tedizolid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the synthesis and reactions of oxazolidinones.

    Biology: Studied for its mechanism of action against bacterial pathogens.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Employed in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights strategies for comparing compounds based on structural homology or functional overlap. Below is a generalized approach using examples from the provided

Table 1: Structural and Functional Comparison Framework

Parameter CID 45077228 (Hypothetical) Oscillatoxin D (CID 101283546) Oxadiazole Derivative (CID 10491405)
Molecular Formula Not available C₃₈H₅₈N₄O₁₀ C₁₀H₅F₃N₂O₃
Key Functional Groups Not available Macrocyclic lactone, methyl ether 1,2,4-Oxadiazole, trifluoromethyl
Bioactivity Not available Cytotoxic (marine toxin) CYP1A2 enzyme inhibition
Synthetic Route Not available Biosynthetic (cyanobacterial origin) HATU/DIEA-mediated coupling
Solubility Not available Low (lipophilic) 0.199 mg/ml (aqueous)

Key Findings from Evidence-Based Comparisons:

Structural Analogues: Oscillatoxin derivatives () share macrocyclic lactone cores but differ in substituents (e.g., methyl groups at position 30 in CID 185389). Such modifications significantly alter bioactivity and solubility profiles . Oxadiazole-based compounds () exhibit high polarity due to heteroaromatic rings, enhancing enzyme-binding affinity (e.g., CYP1A2 inhibition) compared to non-polar analogues .

Functional Analogues: CID 10491405 () and similar oxadiazoles are synthetically tractable, enabling scalable production via amide coupling reagents (e.g., HATU), whereas oscillatoxins require complex biosynthetic pathways . Toxicity profiles vary: Oscillatoxins show potent cytotoxicity, while oxadiazoles may prioritize metabolic stability (e.g., BBB permeability noted in ) .

Analytical Techniques :

  • GC-MS and vacuum distillation () are critical for purity assessment and fractionation of volatile analogues.
  • Collision cross-section (CCS) measurements () aid in distinguishing isomers among structurally similar compounds.

Limitations and Recommendations

  • Data Gaps : The absence of this compound-specific data precludes a direct comparison. Future studies should prioritize its structural elucidation and bioactivity screening.
  • Methodological Consistency : Follow guidelines from and for reproducible synthesis and characterization.
  • Cross-Platform Validation : Combine spectral data (), computational modeling (), and toxicity assays () for robust comparisons.

Q & A

How should I formulate a focused research question for studying CID 45077228?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: "How does this compound modulate [specific biological pathway] compared to [reference compound] under [experimental conditions]?" Avoid vague terms; refine questions iteratively with feedback from peers or advisors .

Q. What strategies ensure a systematic literature review for this compound?

  • Methodological Answer :
  • Use databases like PubMed, SciFinder-n, and Google Scholar with Boolean operators (e.g., "this compound AND [property/application]").
  • Filter results by citation count and recency (prioritize last 5 years).
  • Track gaps using tools like Citation Chaining (e.g., "Cited by" features) and synthesize findings in a matrix comparing methodologies, results, and limitations .

Q. How to design reproducible experiments for this compound synthesis or characterization?

  • Methodological Answer :
  • Follow ACS/RSC guidelines : Document reagent purity, instrumentation (e.g., NMR model, calibration), and environmental conditions (temperature, pH).
  • Include negative controls and triplicate trials.
  • Deposit raw data (spectra, chromatograms) in supplementary materials with metadata .

Q. What analytical techniques are critical for validating this compound’s properties?

  • Methodological Answer :
  • Structural validation : Combine HPLC-MS for purity, NMR (¹H/¹³C) for stereochemistry, and X-ray crystallography for 3D conformation.
  • Functional assays : Use dose-response curves (IC50/EC50) with standardized cell lines.
  • Cross-validate results via orthogonal methods (e.g., FTIR + Raman spectroscopy) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported biological activity across studies?

  • Methodological Answer :
  • Perform meta-analysis to identify confounding variables (e.g., assay type, cell line heterogeneity).
  • Replicate conflicting experiments under harmonized conditions.
  • Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate variables. Reference for result-context alignment .

Q. What computational methods enhance mechanistic understanding of this compound?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) to predict target binding affinity.
  • Validate with MD simulations (GROMACS) for stability over 100+ ns.
  • Cross-reference with QSAR models to correlate structural motifs with activity .

Q. How to optimize synthetic routes for this compound while minimizing by-products?

  • Methodological Answer :
  • Apply DoE (Design of Experiments) to test variables (catalyst loading, solvent polarity).
  • Monitor reactions in real-time via inline spectroscopy (ReactIR).
  • Use green chemistry metrics (E-factor, atom economy) for sustainability assessment .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer :
  • Adhere to 3Rs principles (Replacement, Reduction, Refinement).
  • Submit protocols to ethics boards (e.g., IACUC) and document informed consent for human-derived samples.
  • Disclose conflicts of interest and funding sources per guidelines .

Q. How to integrate interdisciplinary approaches (e.g., cheminformatics, systems biology) for this compound research?

  • Methodological Answer :
  • Build collaborative frameworks: Use cheminformatics tools (RDKit) for structural analysis paired with transcriptomics (RNA-seq) to map pathway interactions.
  • Validate findings via knockout models or CRISPR-Cas9 editing. Reference for cross-disciplinary context .

Q. What peer review criteria are critical for publishing this compound research?

  • Methodological Answer :
  • Ensure reproducibility : Share datasets in repositories like Zenodo with unique DOIs.
  • Address reviewer concerns about statistical power and control groups.
  • Highlight novelty via comparative tables against prior literature, as emphasized in .

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